molecular formula C15H16N2O B336723 N-(4-isopropylphenyl)isonicotinamide

N-(4-isopropylphenyl)isonicotinamide

Cat. No.: B336723
M. Wt: 240.3 g/mol
InChI Key: TYSDIGPJSWLJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isopropylphenyl)isonicotinamide is a synthetic amide derivative of isonicotinic acid, characterized by a 4-isopropylphenyl substituent attached to the amide nitrogen. Its structure comprises a pyridine ring (isonicotinamide backbone) linked via a carbonyl group to an aromatic benzene ring substituted with an isopropyl group at the para position.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O/c1-11(2)12-3-5-14(6-4-12)17-15(18)13-7-9-16-10-8-13/h3-11H,1-2H3,(H,17,18)

InChI Key

TYSDIGPJSWLJGI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues from

The compounds synthesized in share the isonicotinamide core but differ in their hydrazineyl and aryl substituents. Key examples include:

(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide

  • Substituents : 4-(trifluoromethyl)phenyl hydrazineyl, methyl side chain.
  • Yield : 72% (pale-yellow solid).
  • Properties : High yield suggests favorable reactivity of the trifluoromethyl group during synthesis .

(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide

  • Substituents : 4-(trifluoromethyl)phenyl hydrazineyl, methylthio side chain.
  • Yield : 64% (white solid).
  • Properties : The methylthio group introduces steric bulk, slightly reducing yield compared to the methyl analog .

(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide

  • Substituents : 3-chlorophenyl hydrazineyl, methyl side chain.
  • Yield : 59% (white solid).
  • Properties : The electron-withdrawing chlorine atom may reduce nucleophilic attack during amide formation, leading to a moderate yield .

(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)isonicotinamide

  • Substituents : 3-chlorophenyl hydrazineyl, methylthio side chain.
  • Yield : 26% (brown solid).
  • Properties : The combination of chlorine and methylthio substituents likely causes steric hindrance and electronic deactivation, resulting in a significantly lower yield .

Comparison with N-(4-isopropylphenyl)isonicotinamide

  • Substituent Effects : The 4-isopropylphenyl group is bulkier and more lipophilic than the trifluoromethyl or chlorophenyl groups in the analogs. This may enhance membrane permeability but could reduce synthetic yield due to steric hindrance during amide coupling.
  • Synthetic Yield : The analogs with smaller substituents (e.g., methyl or trifluoromethyl) exhibit higher yields (59–72%) compared to bulkier derivatives (26%). This suggests that this compound might require optimized coupling conditions (e.g., higher temperatures or catalysts) to achieve comparable yields.

Data Table: Comparative Analysis of Isonicotinamide Derivatives

Compound Name (Substituents) Aryl Group Side Chain Yield (%) Physical State
(S)-N-[1-Oxo-1-(2-(4-CF3-phenyl)hydrazineyl)propan-2-yl]isonicotinamide 4-CF3-phenyl Methyl 72 Pale-yellow solid
(S)-N-[4-(Methylthio)-1-oxo-1-(2-(4-CF3-phenyl)hydrazineyl)butan-2-yl]isonicotinamide 4-CF3-phenyl Methylthio 64 White solid
(S)-N-[1-(2-(3-Cl-phenyl)hydrazineyl)-1-oxopropan-2-yl]isonicotinamide 3-Cl-phenyl Methyl 59 White solid
(S)-N-[1-(2-(3-Cl-phenyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl]isonicotinamide 3-Cl-phenyl Methylthio 26 Brown solid
This compound 4-isopropylphenyl None (direct aryl) N/A Not reported

Key Research Findings

  • Substituent Bulk and Yield : Bulky groups (e.g., methylthio, chlorine) correlate with reduced synthetic efficiency, as seen in the 26% yield for the dual-substituted chlorophenyl/methylthio analog .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3, Cl) may stabilize intermediates but also deactivate reaction sites, requiring careful optimization .

Notes on Limitations

  • The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.
  • Experimental validation is required to confirm the hypothesized effects of the isopropyl group on synthesis and bioactivity.

Q & A

Basic Research Questions

1.1 Synthesis and Optimization Q: What are the standard protocols for synthesizing N-(4-isopropylphenyl)isonicotinamide, and how can reaction efficiency be optimized? A:

  • Methodology : The compound is synthesized via nucleophilic addition of isonicotinic acid hydrazide (INH) to 4-isopropylphenyl isocyanate. Aryl isocyanates are generated in situ using triphosgene and triethylamine in dry dichloromethane (DCM). Purification involves column chromatography or recrystallization.

  • Key Factors : Reaction efficiency depends on stoichiometric ratios, solvent polarity, and temperature control (60–80°C). Yields range from 67% to 97%, with impurities minimized via inert atmosphere conditions .

  • Data Table :

    Reaction ComponentRoleOptimal Conditions
    INHNucleophile1.2 eq
    4-Isopropylphenyl isocyanateElectrophile1.0 eq
    TriphosgeneIsocyanate activator0.33 eq
    TriethylamineBase catalyst2.0 eq

1.2 Structural Characterization Q: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound? A:

  • Methodology :
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (δ ~165 ppm).
    • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
    • X-Ray Crystallography : Resolves polymorphic forms (e.g., monoclinic vs. orthorhombic) and hydrogen-bonding networks critical for stability .

1.3 Purity Assessment Q: How is the purity of this compound validated in academic research? A:

  • Methodology :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
    • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with Rf_f ~0.5.
    • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C1616H1717N33O requires C 70.83%, H 6.36%, N 15.49%) .

Advanced Research Questions

2.1 Pharmacological Targeting Q: How can derivatives of this compound be designed to enhance kinase inhibition (e.g., RAF inhibitors)? A:

  • Methodology :
    • Substituent Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to improve binding to kinase ATP pockets.
    • In Vitro Assays : Measure IC50_{50} values against RAF isoforms using fluorescence polarization .
    • Case Study : N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide showed >100-fold selectivity for BRAF V600E mutants .

2.2 Metabolic Stability Q: What methodologies assess the metabolic stability and cytochrome P450 (CYP450) interactions of this compound? A:

  • Methodology :
    • Liver Microsomes : Incubate with human/rat microsomes and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS.
    • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify time-dependent inhibition (TDI) risks .

2.3 Computational Modeling Q: How are molecular docking studies applied to predict the binding affinity of this compound to biological targets? A:

  • Methodology :
    • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
    • Validation : Compare predicted binding poses with X-ray co-crystal structures (e.g., RAF kinase PDB: 6XHM).
    • Key Parameters : Free energy of binding (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic lysine (K483 in BRAF) .

2.4 Environmental Degradation Pathways Q: How can microbial degradation pathways of this compound be characterized in environmental samples? A:

  • Methodology :
    • Enrichment Cultures : Isolate soil microbes (e.g., Pseudomonas spp.) in minimal media with the compound as the sole carbon source.
    • Metabolite Profiling : LC-MS/MS identifies intermediates like 4-isopropylaniline (4IA) and urea derivatives .

2.5 Polymorphism Analysis Q: What techniques differentiate polymorphic forms of this compound, and how do they impact stability? A:

  • Methodology :
    • PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5°, 15.8°) for monoclinic Form I vs. orthorhombic Form II.
    • Thermal Analysis : DSC reveals melting points (Form I: 180°C; Form II: 172°C) and enthalpy changes.
    • Stability : Form I exhibits lower hygroscopicity, making it preferable for long-term storage .

2.6 In Vivo Efficacy Evaluation Q: What preclinical models are used to evaluate the in vivo efficacy of this compound in disease contexts? A:

  • Methodology :
    • Xenograft Models : Administer compound (10–50 mg/kg/day) to nude mice with RAS-mutant tumors. Monitor tumor volume via caliper measurements.
    • Pharmacokinetics : Plasma half-life (t1/2_{1/2} ≥ 4 hr) and bioavailability (>60%) assessed via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.